molecular formula C11H9ClN4S B2734879 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride CAS No. 1025725-18-1

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride

Cat. No.: B2734879
CAS No.: 1025725-18-1
M. Wt: 264.73
InChI Key: QDXHANXUOOBFBZ-UHFFFAOYSA-N
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Description

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of a thiadiazole ring attached to a phenyl group, which is further connected to an imidazolium ion The chloride ion serves as the counterion to balance the charge of the imidazolium cation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide in the presence of an oxidizing agent such as hydrogen peroxide or bromine.

    Attachment to the Phenyl Group: The thiadiazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the thiadiazole derivative with a halogenated benzene compound in the presence of a base such as potassium carbonate.

    Formation of the Imidazolium Ion: The phenyl-thiadiazole intermediate is then reacted with an imidazole derivative under acidic conditions to form the imidazolium ion. This step typically involves the use of a strong acid such as hydrochloric acid to protonate the imidazole ring and facilitate the formation of the imidazolium ion.

    Formation of the Chloride Salt: Finally, the imidazolium ion is neutralized with a chloride ion to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), sulfonating agents (sulfur trioxide, oleum).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.

Scientific Research Applications

1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-[4-(1H-imidazol-1-ium-1-yl)phenyl]thiadiazole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQAJASGLKYPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)[NH+]3C=CN=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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